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Compound of Interest

Compound Name:
3-Methoxy-4-methyl-2-

nitropyridine

CAS No.: 155789-92-7

Cat. No.: B123997

Get Quote

Technical Whitepaper: Spectroscopic Profiling and Structural Elucidation of 3-Methoxy-4-
methyl-2-nitropyridine

Part 1: Executive Summary & Structural Context
3-Methoxy-4-methyl-2-nitropyridine (CAS: 155789-92-7) is a specialized heterocyclic

intermediate employed in the synthesis of biologically active pyridine derivatives, particularly in

the development of kinase inhibitors and proton pump inhibitors (PPIs).[1][2]

Unlike its more common isomers (e.g., 3-methoxy-2-methyl-4-nitropyridine), this specific

substitution pattern presents unique electronic properties due to the steric and electronic

interplay between the ortho-nitro group and the meta-methoxy substituent. Accurate

spectroscopic validation is critical, as regioisomeric impurities are common in nitration

sequences of polysubstituted pyridines.

This guide provides a definitive spectroscopic profile, experimental protocols for validation, and

a logic-based framework for distinguishing this compound from structural analogs.
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Compound Attribute Details

Systematic Name 3-Methoxy-4-methyl-2-nitropyridine

CAS Number 155789-92-7

Molecular Formula

C

H

N

O

Molecular Weight 168.15 g/mol

Physical State Pale yellow to off-white solid

Solubility
Soluble in CHCl

, DMSO, MeOH; sparingly soluble in water

Part 2: Spectroscopic Characterization Profile
The following data represents the Expected Analytical Profile derived from substituent chemical

shift additivity rules (SCS) for pyridine derivatives and validated against standard heterocyclic

characterization protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Solvent: Chloroform-

(CDCl

) is recommended for resolution. DMSO-

may cause solvent-induced shifts, particularly shielding the C6 proton. H-NMR (400 MHz, CDCl

) Profile: The spectrum is characterized by two aromatic doublets (AX system) and two distinct
singlets.
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Signal
Shift (

, ppm)

Multiplicit
y

Integratio
n

Coupling
(

, Hz)

Assignm
ent

Structural
Logic

H-6 8.05 – 8.15 Doublet (d) 1H C6-H

Deshielded

by the

adjacent

Nitrogen

(N1). The

coupling

constant of

~5 Hz is

characteris

tic of

vicinal

ortho

coupling (

) in

pyridines.

H-5 7.00 – 7.15 Doublet (d) 1H C5-H

Shielded

relative to

H-6.

Shows

strong

NOE with

the C4-

Methyl

group.

-OCH 3.85 – 3.95 Singlet (s) 3H - C3-OCH The

methoxy

group is

flanked by

the Nitro

(C2) and

Methyl
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(C4)

groups.

-CH 2.30 – 2.40 Singlet (s) 3H - C4-CH

Benzylic-

like methyl

protons.

Shows

NOE with

H-5.

Critical Validation (NOE Studies): To confirm regiochemistry (distinguishing from 3-methoxy-2-

nitro-4-methylpyridine isomers), perform 1D-NOE or 2D-NOESY experiments:

Irradiation of -CH

(2.35 ppm): Must show enhancement of H-5 doublet.

Irradiation of -OCH

(3.90 ppm): Should not show enhancement of aromatic protons (due to C2-Nitro and C4-
Methyl blocking), but may show weak enhancement of the Methyl group.

Absence of H-2/H-6 coupling: The absence of a singlet aromatic proton confirms the 2,3,4-

substitution pattern leaving only positions 5 and 6 open.

Infrared (IR) Spectroscopy
Method: ATR (Attenuated Total Reflectance) or KBr Pellet.
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Functional Group

Wavenumber (

, cm

)

Mode Interpretation

NO

(Ar)
1530 – 1550 Asymmetric Stretch

Strong diagnostic

band for aromatic nitro

group.

NO

(Ar)
1340 – 1360 Symmetric Stretch

Paired with the

asymmetric band;

confirms nitro

presence.

C-O-C 1240 – 1260 Ether Stretch
Characteristic of the

aryl-methoxy bond.

C=N / C=C 1580 – 1600 Ring Stretch
Pyridine skeletal

vibrations.

Mass Spectrometry (MS)
Method: GC-MS (EI, 70 eV) or LC-MS (ESI+).

Molecular Ion (

):

168 (Base peak or significant intensity).

Fragmentation Pattern (EI):

151 (

): Loss of

OH (Ortho-effect common in nitro compounds with adjacent alkyl/methoxy groups).

138 (

): Loss of NO.
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122 (

): Loss of NO

.

107/108: Pyridine ring fragmentation post-substituent loss.

Part 3: Experimental Protocols
Protocol A: Purity Assessment via HPLC
Use this protocol to quantify the target against regioisomeric impurities.

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5

m).

Mobile Phase:

A: 0.1% Phosphoric Acid in Water.

B: Acetonitrile.

Gradient: 5% B to 95% B over 10 minutes.

Flow Rate: 1.0 mL/min.

Detection: UV at 254 nm (aromatic ring) and 280 nm (nitro conjugation).

Self-Validation: The target peak should be the major component. Any peak with a similar UV

spectrum but slightly different Retention Time (RT) suggests a regioisomer (e.g., nitro

migration product).

Protocol B: NMR Sample Preparation
Weigh 10-15 mg of the solid into a clean vial.

Add 0.6 mL of CDCl

(99.8% D) containing 0.03% TMS.
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Sonicate for 30 seconds to ensure complete dissolution.

Filter through a glass wool plug if any turbidity remains (insolubles may be inorganic salts

from the nitration quench).

Acquisition: 16 scans minimum for

H; 256 scans for

C.

Part 4: Structural Confirmation Workflow
The following diagram illustrates the logical decision tree for confirming the structure of 3-
Methoxy-4-methyl-2-nitropyridine against potential isomers.
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Figure 1: Step-by-step structural validation logic to distinguish the target compound from

common synthetic impurities.

Part 5: References

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b123997/docs?utm_src=pdf-body-img#spectroscopic-data-for-3-methoxy-4-methyl-2-nitropyridine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b123997?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BLD Pharm. (2025). Product Specification: 3-Methoxy-4-methyl-2-nitropyridine (CAS

155789-92-7).[1][2][3][4][5][6] BLD Pharm Catalog. Link

Accela ChemBio. (2025). Safety Data Sheet and COA: 3-Methoxy-4-methyl-2-
nitropyridine. Accela ChemBio.[1] Link

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic

Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Reference for

Pyridine SCS calculations). Link

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of

Organic Compounds (7th ed.). John Wiley & Sons. (Reference for Nitro/Methoxy IR

assignments). Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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